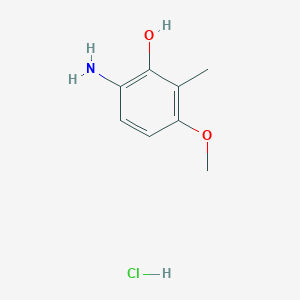
(2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one is a chiral cyclohexanone derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis may start from readily available cyclohexanone derivatives.
Chiral Catalysts: Chiral catalysts or chiral auxiliaries are often used to ensure the correct stereochemistry.
Reaction Conditions: Typical reaction conditions might include controlled temperatures, specific solvents, and precise pH levels.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.
Reduction: Reduction to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one can be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine
In medicine, derivatives of cyclohexanone are often explored for their potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry
In industry, this compound could be used in the production of materials with specific properties, such as polymers or resins.
Wirkmechanismus
The mechanism of action for (2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways involved would depend on the context of its use, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler ketone with similar reactivity.
2-methylcyclohexanone: A methylated derivative with different stereochemistry.
6-(2-oxopropyl)cyclohexanone: A similar compound without the chiral centers.
Uniqueness
(2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
60450-46-6 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-7-4-3-5-9(10(7)12)6-8(2)11/h7,9H,3-6H2,1-2H3/t7-,9-/m0/s1 |
InChI-Schlüssel |
OZUXXDJXWDMYAU-CBAPKCEASA-N |
Isomerische SMILES |
C[C@H]1CCC[C@H](C1=O)CC(=O)C |
Kanonische SMILES |
CC1CCCC(C1=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


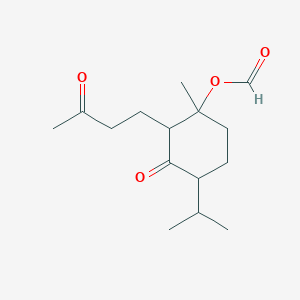
![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
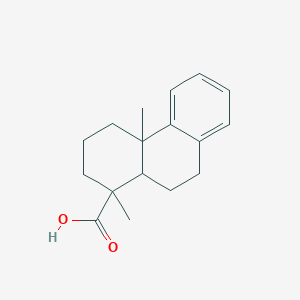
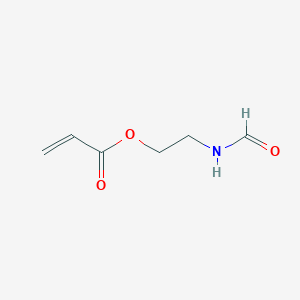
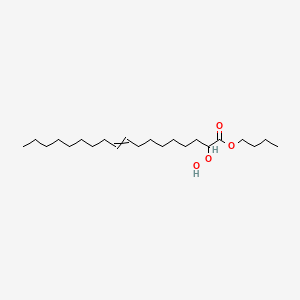


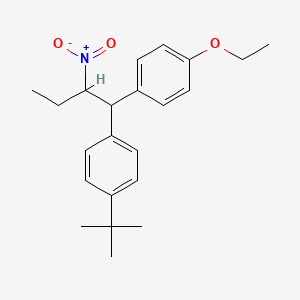
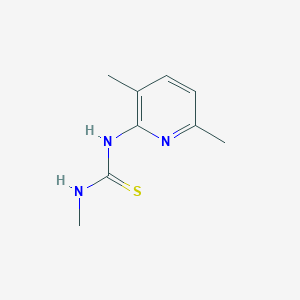
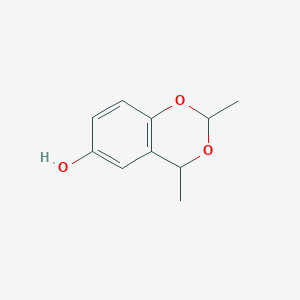
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)

